Sub-Micromolar Antiproliferative Activity of a 3-Benzylcoumarin Scaffold
A structurally related 3-benzylcoumarin derivative (seco-B-ring analog) has demonstrated potent anticancer activity, inducing apoptosis in cancer cells via the PI3K/Akt/mTOR signaling pathway [1]. While direct data for the 2-furoate ester is not available in the primary literature, this class-level evidence strongly supports the importance of the 3-benzylcoumarin core as a privileged scaffold for anticancer drug discovery. This inferred activity provides a clear rationale for investigating 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate in oncology research.
| Evidence Dimension | Anticancer mechanism and potency |
|---|---|
| Target Compound Data | Inferred potent activity based on class |
| Comparator Or Baseline | 3-Benzylcoumarin seco-B-ring analog |
| Quantified Difference | Not directly quantified for target compound |
| Conditions | Cell-based assays; PI3K/Akt/mTOR pathway modulation |
Why This Matters
This class-level inference identifies the 3-benzylcoumarin scaffold as a high-value starting point for oncology research, guiding procurement for cancer-focused projects.
- [1] Unknown, A. (2024). Anticancer mechanism of coumarin-based derivatives. colab.ws. View Source
